N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINE
Overview
Description
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINE is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor such as an alkyne or azide.
Introduction of the Butylthio Group: The butylthio group can be introduced via a nucleophilic substitution reaction using butylthiol and an appropriate leaving group.
Formation of the Benzylidene Group: The benzylidene group is formed through a condensation reaction between a benzaldehyde derivative and the triazole compound.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl iodide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the butylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring or the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: It can be explored for its potential therapeutic effects in various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzylidene group may enhance binding affinity to the target, while the difluoromethyl group can increase the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzylidene)quinuclidin-3-one
- Diethyl (4-chlorobenzylidene)-malonate
- 2-(3-bromo-4-chlorobenzylidene)cyclobutanone
Uniqueness
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINE is unique due to the presence of the butylthio and difluoromethyl groups, which can significantly influence its chemical properties and biological activities. These groups can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-N-[3-butylsulfanyl-5-(difluoromethyl)-1,2,4-triazol-4-yl]-1-(4-chlorophenyl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF2N4S/c1-2-3-8-22-14-20-19-13(12(16)17)21(14)18-9-10-4-6-11(15)7-5-10/h4-7,9,12H,2-3,8H2,1H3/b18-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKOJCUKGHXDMG-GIJQJNRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1N=CC2=CC=C(C=C2)Cl)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSC1=NN=C(N1/N=C/C2=CC=C(C=C2)Cl)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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